Ethyl Maltol

描述

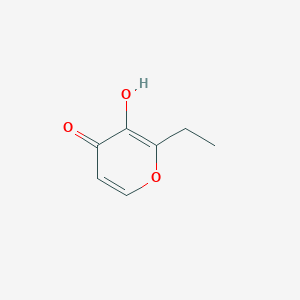

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethyl-3-hydroxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-2-6-7(9)5(8)3-4-10-6/h3-4,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKYNHJUKRTCJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041516 | |

| Record name | 2-Ethyl-3-hydroxy-4-pyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Solid | |

| Record name | 4H-Pyran-4-one, 2-ethyl-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

289.00 to 290.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4940-11-8 | |

| Record name | Ethyl maltol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4940-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl maltol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004940118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyran-4-one, 2-ethyl-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-3-hydroxy-4-pyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-3-hydroxy-4-pyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL MALTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6Q8K29L05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90 - 91 °C | |

| Record name | Ethyl maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Transformations of Ethyl Maltol

Electrochemical Synthesis Pathways and Optimization

Electrochemical methods offer a pathway for the synthesis of ethyl maltol (B134687), particularly from ethylfurfuryl alcohol. researchgate.net This process involves steps of electrolysis, acidification, glycosidation, oxidation, and acidolysis to arrive at the final product. researchgate.net

The core of the electrochemical synthesis is the anodic oxidation of a furan precursor in a solvent like methanol. researchgate.net The proposed mechanism involves a one-electron oxidation of the furan ring at the anode, which results in a radical cation. researchgate.netbeilstein-journals.org This intermediate is then trapped by a solvent molecule. Further oxidation occurs, followed by capture by a second solvent molecule. researchgate.net Concurrently, hydrogen gas is generated at the cathode through reduction. researchgate.net This electrochemical process leads to the formation of 2,5-dimethoxy-dihydrofurfuryl alcohols, which are key intermediates in the synthesis of maltol and its analogues like ethyl maltol. researchgate.net

The efficiency and yield of the electrochemical synthesis of this compound are significantly dependent on several reaction parameters. researchgate.net Research has identified optimal conditions for this process, starting from ethylfurfuryl alcohol. researchgate.net The choice of electrolyte is crucial, with sodium bromide (NaBr) being identified as a suitable option. researchgate.net Other parameters such as the quantity of electricity, oxidation time, and the conditions for acidolysis (time and temperature) have been optimized to maximize the yield. researchgate.net Under the right conditions, a yield as high as 66.76% can be achieved. researchgate.net

Table 1: Optimized Parameters for Electrochemical Synthesis of this compound

| Parameter | Optimal Condition |

|---|---|

| Starting Material | Ethylfurfuryl Alcohol |

| Electrolyte | Sodium Bromide (NaBr) |

| Quantity of Electricity | 1.6 Ah |

| Oxidation Time | 3 hours |

| Acidolysis Time | 3 hours |

| Acidolysis Temperature | 100°C |

| Maximum Yield | 66.76% |

Data sourced from research on the electrochemical synthesis process. researchgate.net

Synthesis from Precursor Compounds and Intermediates

Several chemical synthesis routes for this compound have been established, utilizing various precursor compounds. google.com These methods are often categorized based on their starting materials, such as kojic acid, pyromeconic acid, furfuryl alcohol, and furfural. google.comgoogle.com

Kojic acid serves as a raw material for the production of this compound through a semi-synthetic fermentation method. google.comzhishangchem.com The process involves obtaining kojic acid via starch fermentation, followed by a series of chemical transformations including etherification, oxidation, de-benzylation, decarboxylation, hydroxylation, and reduction to yield this compound. google.comguidechem.com

Another established precursor is pyromeconic acid. researchgate.net An efficient synthesis has been described involving the acid-catalyzed rearrangement of 2-alkyl-4,5-epoxy-6-methoxytetrahydropyran-3-ones to produce 2-alkyl-3-hydroxy-4H-pyran-4-ones, including this compound. semanticscholar.orgoup.com

Methods starting from furfuryl alcohol and furfural are widely used due to the availability of raw materials and relatively simple processes. google.com In one common approach, α-ethylfurfuryl alcohol is treated with a halogen, such as chlorine, which leads to the formation of a 4-halo-6-hydroxy-2-ethyl-2H-pyran-3(6H)-one intermediate. guidechem.com This intermediate does not need to be isolated and can be directly converted to this compound through aqueous hydrolysis. guidechem.com

A photocatalytic process has also been developed where α-furfuryl alcohol is reacted with hydrogen peroxide under ultraviolet irradiation in the presence of a nano TiO2/carbon nanotube catalyst. patsnap.com This reaction generates a 6-hydroxy-2-ethyl-2H-pyrone- oup.com intermediate, which then undergoes acetalation, oxidation, and hydrolysis to produce this compound. patsnap.com

The furfural-based process is a complete synthesis route that prominently features the use of a Grignard reagent. google.com This method involves the reaction of furfural with an ethyl-containing Grignard reagent, such as ethylmagnesium bromide, to form α-ethylfurfuryl alcohol (also referred to as ethyl furfuryl alcohol or α-furan propanol). google.comguidechem.comgoogle.com This initial reaction is typically carried out in a solvent like anhydrous ether or tetrahydrofuran at low temperatures. google.comgoogle.com

The subsequent steps involve the oxidation of the resulting ethyl furfuryl alcohol, often using chlorine in a methanol aqueous solution, followed by heating and hydrolysis in an acidic medium to induce rearrangement and form this compound. google.comgoogle.comgoogle.com This "one-kettle" approach is noted for its short process flow and mild conditions, with reported yields of approximately 30%. google.com A modified high-yield method reports purities over 90% and yields exceeding 85%. google.com

Table 2: Typical Reaction Parameters for Grignard Reagent-Mediated Synthesis

| Step | Reagents & Conditions |

|---|---|

| Grignard Reaction | Reactants: Furfural, Ethylmagnesium Bromide, Ether Temperature: 0 - 10 °C |

| Oxidation | Reactants: α-ethylfurfuryl alcohol, Chlorine, Ethanol Solution Temperature: 0 - 10 °C |

| Hydrolysis/Rearrangement | Conditions: Reflux at 50 - 80 °C |

| Purification | Steps: pH adjustment (2-4), filtration, reduction with zinc, recrystallization |

Data sourced from a described high-yield preparation method. google.com

Furfuryl Alcohol and Furfural-Based Processes

Chlorination and Acidic Hydrolysis for Intermediate Formation

The synthesis of this compound can be achieved through a controlled chlorination-hydrolysis reaction sequence. This method is designed to inhibit the polymerization of the starting material, α-furfuryl alcohol, under acidic conditions, thereby increasing the conversion rate to the desired product. By regulating the chlorination process, higher yields of this compound, often reaching 80% or more, can be obtained while significantly reducing the formation of byproducts. patsnap.com

A typical procedure involves the following steps:

Chlorination: α-furfuryl alcohol is reacted with chlorine gas in a suitable solvent, such as carbon tetrachloride or a methanol solution. This step generates unstable chlorinated intermediates. patsnap.comgoogle.com For instance, reacting 1 mole of α-furfuryl alcohol with 1 mole of chlorine gas in carbon tetrachloride for 2 hours produces an unstable 2,4-dichloro-α-dihydrofuran alcohol compound. patsnap.com

Intermediate Formation: An ethanol aqueous solution is added to the system. This leads to the formation of a 6-hydroxy-2-alkyl-1,3-pyrone compound. patsnap.com

Hydrolysis: The system is then heated, and an additional aqueous ethanol solution is added to facilitate the hydrolysis reaction, which ultimately yields this compound. patsnap.com

To improve efficiency and shorten production cycles, a continuous production method can be implemented. This involves adding a distillation tower between the chlorination and hydrolysis reactors. After chlorination, the material is sent to the distillation tower to rapidly recover methanol before the material proceeds to the hydrolysis kettle. This continuous operation can shorten the production cycle from 16 hours to 10 hours and increase the conversion rate by 6%. google.com

Table 1: Example of a Two-Step Chlorination-Hydrolysis Process

| Step | Reactants | Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Chlorination | α-furan alcohol, Chlorine gas, Carbon tetrachloride | 2 hours | Unstable 2,4-dichloro-α-dihydrofuran alcohol |

| 2. Intermediate Formation | Product from Step 1, 70% Ethanol aqueous solution | 10°C, 60 min | 6-hydroxy-2-alkyl-1,3-pyrone compound |

| 3. Hydrolysis | Product from Step 2, 50% Ethanol aqueous solution | Heated to 58°C | This compound |

Derivatization and Functionalization Strategies

Derivatization is a chemical process that transforms a compound into a derivative with different chemical and physical properties, often to enhance its analyzability or to create new functionalities. For this compound, derivatization strategies can target its hydroxyl (-OH) group to improve properties like volatility for gas chromatography (GC) analysis.

One common strategy is silylation , which involves replacing the acidic proton of the hydroxyl group with a trialkylsilyl group, such as trimethylsilyl (TMS). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used for this purpose. mdpi.com This process hides the hydrophilic hydroxyl function, reduces the polarity of the molecule, and increases its volatility, making it more suitable for GC-MS analysis. mdpi.com

Another approach is the derivatization of the thiol group, which, while not present in this compound, illustrates a relevant strategy for modifying active functional groups. Agents like ethyl propiolate (ETP) can be used in alkaline conditions to react with active protons, similar to the one in this compound's hydroxyl group. mdpi.com Such derivatization can alter the molecule's reactivity and stability, which can be useful for both analysis and creating new compounds. mdpi.com These strategies modify the chemical structure to improve extraction selectivity and can act as a preservative process for unstable compounds. mdpi.com

Photochemical Reactivity and Transformation Mechanisms

When exposed to ultraviolet (UV) radiation (λ > 235 nm), matrix-isolated this compound undergoes photochemical transformations. The initial photoreaction involves a rearrangement process driven by a photoinduced detachment-attachment (PIDA) mechanism, where the this compound radical acts as an intermediate. researchgate.net This leads to the formation of two primary rearrangement photoproducts:

1-ethyl-3-hydroxy-6-oxibicyclo[3.1.0]hex-3-en-2-one

2-ethyl-2H-pyran-3,4-dione researchgate.net

These transformations are similar to those observed in related compounds like allomaltol, where UV irradiation can induce a contraction of the pyran-4-one ring. This process is believed to proceed through an excited-state intramolecular proton transfer (ESIPT), forming unstable intermediates like α-hydroxy-1,2-diketones. rsc.orgnih.gov

Following the initial UV-induced rearrangement, one of the primary photoproducts, 1-ethyl-3-hydroxy-6-oxibicyclo[3.1.0]hex-3-en-2-one, undergoes subsequent reactions. researchgate.net This intermediate is unstable and further rearranges to form 4-hydroxy-4-propanoylcyclobut-2-en-1-one. researchgate.net

This cyclobutene derivative then photofragments, breaking down into smaller, more stable final products. The identified final products of this photofragmentation pathway are:

Cyclopropenone

2-hydroxybut-1-en-1-one researchgate.net

This multi-step process illustrates the complex photochemical degradation pathway of this compound under UV irradiation, from initial rearrangement to subsequent fragmentation into smaller molecules.

Table 2: Photochemical Transformation Products of this compound

| Stage | Compound Name | Mechanism/Pathway |

|---|---|---|

| Initial Rearrangement Product 1 | 1-ethyl-3-hydroxy-6-oxibicyclo[3.1.0]hex-3-en-2-one | Photoinduced Detachment-Attachment (PIDA) |

| Initial Rearrangement Product 2 | 2-ethyl-2H-pyran-3,4-dione | Photoinduced Detachment-Attachment (PIDA) |

| Secondary Rearrangement Product | 4-hydroxy-4-propanoylcyclobut-2-en-1-one | Rearrangement of Product 1 |

| Final Fragmentation Product 1 | Cyclopropenone | Photofragmentation |

| Final Fragmentation Product 2 | 2-hydroxybut-1-en-1-one | Photofragmentation |

Polymorphism and Crystallization Control in this compound Production

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These different forms, or polymorphs, have the same chemical composition but different internal crystal lattices, which can affect physical properties. aipla.orgtudelft.nl Controlling polymorphism is crucial in production as it impacts the final product's characteristics. mdpi.com

This compound (2-ethyl-3-hydroxy-4-pyranone) is known to exist in at least three distinct polymorphic forms, designated as Form I, Form II, and Form III. researchgate.netnih.gov These polymorphs exhibit different molecular arrangements primarily due to variations in intermolecular hydrogen bonding. researchgate.net

Form I: Contains nearly planar chains of molecules.

Form II: Features three-dimensional or spiral chains of molecules.

Form III: Is characterized by hydrogen-bonded dimers. researchgate.net

The separation and nucleation of these forms can be controlled by solvent selection during the crystallization process. For example, using a slow evaporation crystallization method with mixed water and ethanol solutions, different solvent ratios can selectively induce the nucleation of either Form II or Form III. Solutions with higher water content (e.g., 90% water:10% ethanol to 60% water:40% ethanol) tend to produce Form II, while higher ethanol concentrations result in Form III. researchgate.net The thermodynamic relationship between the forms has been studied, with the transition temperature from Form II to Form I estimated at 325 K (51.85 °C). researchgate.net

Characterization of these polymorphs is typically performed using techniques such as X-ray powder diffraction (XRPD), which provides a unique "fingerprint" for each crystal structure based on peak locations and intensities. aipla.org

Table 3: Characteristics of this compound Polymorphs

| Polymorphic Form | Molecular Arrangement | Hydrogen Bonding Pattern |

|---|---|---|

| Form I | Nearly planar chains | Chain-like |

| Form II | Three-dimensional or spiral chains | Spiral chain |

| Form III | Dimers | Dimeric |

Influence of Solvent Mixtures on Nucleation and Crystal Growth

The selection of a solvent system is a critical parameter in controlling the nucleation and subsequent crystal growth of this compound, significantly influencing the resulting crystal's physical properties, including polymorphism and morphology. The use of solvent mixtures, in particular, offers a versatile approach to fine-tune the solubility and intermolecular interactions that govern the crystallization process. Research into the crystallization of this compound in binary solvent systems, such as water-ethanol mixtures, has provided valuable insights into how solvent composition directs the formation of specific polymorphic forms.

The interplay between kinetic and thermodynamic factors in mixed solvents is crucial for selective crystallization. researchgate.net In a mixture of a polar protic solvent like water and a less polar solvent like ethanol, the solvent-solute interactions can be modulated by varying the composition of the mixture. This, in turn, affects the supersaturation level and the stability of different polymorphic forms in solution, thereby influencing which form nucleates and grows.

Detailed Research Findings

Systematic studies on the crystallization of this compound in water (W) and ethanol (E) mixtures have demonstrated a clear correlation between the solvent ratio and the resulting polymorph. researchgate.net By employing a slow evaporation crystallization method, researchers have been able to selectively nucleate and separate two different polymorphs, Form-II and Form-III, by systematically varying the water-ethanol composition. researchgate.net

Solutions with a higher proportion of water, specifically compositions ranging from 90W:10E to 60W:40E, consistently led to the nucleation of Form-II. researchgate.net Conversely, as the proportion of ethanol increased, solutions with compositions from 50W:50E to 10W:90E resulted in the nucleation of Form-III. researchgate.net This demonstrates a distinct crossover point in solvent composition that favors the formation of one polymorph over the other.

Furthermore, the solvent mixture not only dictates the polymorphic outcome but also has a profound impact on the crystal morphology. In situ optical microscopy has revealed that Form-II, which crystallizes from water-rich solutions, exhibits a prismatic-like morphology. researchgate.net In contrast, Form-III, obtained from ethanol-rich solutions, grows with a platy-like morphology. researchgate.net These morphological differences are a direct consequence of the different growth rates of the crystal faces, which are influenced by the specific interactions between the solvent molecules and the crystal surfaces. mdpi.commdpi.com

The table below summarizes the experimental findings from the crystallization of this compound in various water-ethanol mixtures.

| Solvent Composition (Water:Ethanol) | Resulting Polymorph | Observed Crystal Morphology |

|---|---|---|

| 90W:10E | Form-II | Prismatic-like |

| 80W:20E | Form-II | Prismatic-like |

| 70W:30E | Form-II | Prismatic-like |

| 60W:40E | Form-II | Prismatic-like |

| 50W:50E | Form-III | Platy-like |

| 40W:60E | Form-III | Platy-like |

| 30W:70E | Form-III | Platy-like |

| 20W:80E | Form-III | Platy-like |

| 10W:90E | Form-III | Platy-like |

These findings underscore the critical role of the solvent environment in directing the crystallization of this compound. The ability to selectively produce different polymorphs with distinct morphologies by simply adjusting the solvent ratio is of significant interest for applications where specific crystal properties are desired. The underlying mechanism involves the solvent's influence on the solute's solubility and the stabilization of different molecular arrangements in the solution, which in turn dictates the nucleation and growth pathways. researchgate.netmdpi.com

Molecular Interactions and Mechanistic Studies of Ethyl Maltol

Ligand Binding and Metal Chelation Mechanisms

Ethyl maltol's primary interaction mechanism involves acting as a chelating agent, particularly for d-metal ions like iron. sid.irresearchgate.net This process is central to its effects in both chemical and biological environments.

Ethyl maltol (B134687) is recognized for its capacity to bind with iron, specifically forming a colored complex with ferric iron (Fe(III)). sid.ir Studies have shown that it acts as a strong and highly selective ligand for Fe(III), binding to it in a 1:3 ratio. sid.ir This chelation capability is not observed with ferrous iron (Fe(II)) at an acidic pH. sid.ir

This ability to form complexes with metals like iron and copper facilitates their transport across cellular membranes. biorxiv.orgresearchgate.netnih.gov Because this compound is lipophilic, the resulting metal-ethyl maltol complex can more easily pass through biological membranes, potentially increasing the intracellular concentration of the metal. biorxiv.orgresearchgate.net This function as a d-metal transporter is a key aspect of its chemical activity. researchgate.net

The metal-binding properties of maltol and its derivatives, including this compound, have relevance in pharmaceutical applications. researchgate.net For instance, the iron-maltol complex is an approved pharmaceutical agent used in the treatment of iron deficiency anemia. mdpi.commdpi.com In this context, the ligand stabilizes the iron ion, and the lipophilic nature of the complex aids in increasing iron absorption and bioavailability. researchgate.netmdpi.com Upon entering the intestinal wall, the iron and maltol are suggested to dissociate, allowing the iron to enter the body's metabolic pathways while the maltol is metabolized separately. mdpi.com

Biological System Interactions and Cellular Mechanisms

Once inside a cell, this compound can significantly impact cellular machinery, primarily by altering the balance of metal ions, which triggers a cascade of molecular responses.

Research has demonstrated that this compound can disrupt the delicate balance of intracellular iron. In studies using the SH-SY5Y human neuroblastoma cell line, exposure to this compound was shown to increase the labile iron pool within the cells. biorxiv.orgresearchgate.netnih.gov The compound's ability to permeate cell membranes allows it to interfere directly with the internal iron environment. researchgate.netnih.gov This disruption of iron homeostasis is considered a primary mechanism for its subsequent cellular effects. biorxiv.orgresearchgate.net

The alteration of intracellular iron levels by this compound leads to changes in the expression of genes and proteins involved in iron metabolism. biorxiv.orgnih.gov In SH-SY5Y cells, treatment with this compound resulted in a notable increase in the messenger RNA (mRNA) expression of Transferrin Receptor 1 (TfR1), a protein responsible for iron uptake into the cell. biorxiv.orgresearchgate.netnih.gov One study observed a threefold increase in TfR1 mRNA levels at a concentration of 0.3 mM. biorxiv.org Conversely, the expression of Ferritin Light Chain (FTL), a protein that sequesters and stores intracellular iron, was decreased. biorxiv.orgresearchgate.netnih.gov These changes are consistent with the cellular response to a perceived state of low iron, even as the labile iron pool increases, indicating a significant disruption of regulatory mechanisms. biorxiv.orgnih.gov

Table 1: Effect of this compound on Iron Homeostasis Markers in SH-SY5Y Cells

Marker Effect of this compound Treatment Observed Change Reference Labile Iron Pool Increase An elevation in the pool of reactive intracellular iron was detected. [1, 2] Transferrin Receptor 1 (TfR1) mRNA Increase A 3-fold increase in mRNA levels was observed at a 0.3 mM concentration. researchgate.net Ferritin Light Chain (FTL) Protein Decrease A reduction in the level of the primary iron storage protein was noted. [1, 2]

The disruption of iron homeostasis and subsequent cellular responses by this compound can culminate in cytotoxicity and genotoxicity. biorxiv.orgresearchgate.netnih.gov Studies have reported that treatment with this compound leads to decreased cell viability and an increase in DNA damage. biorxiv.orgresearchgate.netnih.gov In HepG2 liver cells, exposure to this compound also resulted in a decrease in cell viability. researchgate.net

The mechanism for this damage is linked to the activation of DNA damage response pathways. biorxiv.orgresearchgate.net Specifically, this compound exposure has been shown to increase the levels of phosphorylated p53, a key tumor suppressor protein that responds to cellular stress, including DNA damage. researchgate.netnih.gov This activation leads to the increased expression of genes regulated by p53, such as p21 and 14-3-3σ, which are involved in cell cycle arrest and DNA repair. biorxiv.orgresearchgate.netnih.gov Co-exposure to this compound and copper has also been found to induce apoptosis, oxidative stress, and DNA damage in lung epithelial cells. nih.gov

Table 2: Cellular Damage and Stress Response to this compound

Parameter Effect of this compound Treatment Associated Molecular Changes Reference Cell Viability Decrease Observed in SH-SY5Y, HepG2, and lung epithelial cell lines. [1, 10, 14] DNA Integrity Increased Damage Indicated by markers such as γH2A.x foci. [2, 5] p53 Pathway Activation Increased levels of phosphorylated p53 were detected. [1, 2] p53-Regulated Genes Increased Expression Upregulation of p21 and 14-3-3σ expression was observed. [1, 2]

Activation of Cellular Stress Response Pathways (e.g., p53 pathway)

Research has demonstrated that this compound can influence cellular viability by activating key stress response pathways. In studies involving the SH-SY5Y neuroblastoma cell line, treatment with this compound led to a decrease in cell viability and an increase in DNA damage. Mechanistically, this was associated with an increase in the level of phosphorylated p53, a critical tumor suppressor protein that responds to cellular stress. Furthermore, the expression of genes regulated by p53, namely p21 and 14-3-3σ, was also elevated following this compound exposure. These findings strongly suggest that this compound's impact on cell viability involves the activation of the p53 pathway. mdpi.com

Mechanisms of Oxidative Stress Induction

This compound has been identified as a contributor to oxidative stress, particularly in lung epithelial cells. The proposed mechanism involves its ability to increase the bioavailability of metal ions, leading to intracellular redox cycling. frontiersin.org This pro-oxidant behavior is a key aspect of its toxicological profile, especially in scenarios of co-exposure with other environmental factors like heavy metals.

Increased Free Radical Generation

A significant body of evidence indicates that this compound promotes the formation of free radicals. mdpi.comresearchgate.netnih.gov This effect is particularly pronounced when it is a component of e-cigarette aerosols, where it has been shown to increase free radical creation in a concentration-dependent manner. nih.govresearchgate.net In one analysis, a flavoring mixture containing this compound was associated with a 122% increase in free radical production compared to a baseline mixture. researchgate.net This capacity to generate free radicals is closely linked to its potential to induce oxidative damage to cellular components. researchgate.net

Copper-Mediated Cytotoxicity Enhancement in Lung Epithelial Cells

This compound exhibits a synergistic toxic effect when combined with copper, significantly enhancing its cytotoxicity in lung epithelial cells. nih.gov Studies on Calu-6 and A549 lung cell lines have shown that co-exposure to this compound and copper leads to a marked decrease in cell viability, induction of apoptosis (programmed cell death), and significant DNA damage. nih.gov

Notably, these toxic effects occur at concentrations where neither this compound nor copper is individually harmful. nih.govnih.gov The underlying mechanism is believed to involve this compound's function as a metal chelator, which facilitates the transport of copper across the plasma membrane, thereby increasing its intracellular concentration and promoting oxidative stress through redox cycling. frontiersin.orgnih.gov

| Cell Line | Condition | Observed Effects | Reference |

|---|---|---|---|

| Calu-6 and A549 (Lung Epithelial) | Co-exposure to this compound and Copper (Cu) | Decreased cell viability, increased apoptosis, DNA damage (activation of ATM and expression of γH2A.x foci), oxidative stress (increased ROS generation). | nih.gov |

| HEK293 and IMR-90 (Fibroblast) | Co-exposure to this compound and Copper (Cu) | No decrease in viability observed. | nih.gov |

| SH-SY5Y (Neuroblastoma) | This compound Treatment | Decreased cell viability, increased DNA damage, increased phosphorylated p53, increased expression of p21 and 14-3-3σ. | mdpi.com |

Quorum Sensing Inhibition and Antimicrobial Mechanisms

While this compound's role as a direct inhibitor of quorum sensing—the cell-to-cell communication system in bacteria—is not extensively documented in the reviewed scientific literature, its broader antimicrobial mechanisms have been explored. One notable mechanism involves the destabilization of the bacterial cell envelope.

It has been postulated that this compound can act as a chelating agent for divalent cations like Magnesium (Mg²⁺) and Calcium (Ca²⁺), which are essential for maintaining the structural integrity of the outer membrane of Gram-negative bacteria. nih.gov By sequestering these ions, this compound is thought to disrupt and permeabilize the outer membrane. This action can make the bacterium more susceptible to other antimicrobial agents. For instance, in Escherichia coli, the combination of this compound and the antimicrobial peptide nisin resulted in a significantly greater reduction in viable cell counts than when either agent was used alone. This suggests that this compound sensitizes the bacteria to nisin by compromising the outer membrane barrier. nih.gov

Evaluation of Anti-Quorum Sensing Activity

Specific studies evaluating the anti-quorum sensing activity of this compound are not prominent in the available research. The primary focus of antimicrobial research on this compound has been on its direct effects on cell viability and membrane integrity rather than on the disruption of bacterial signaling pathways.

Inhibition of Signal Molecule Secretion

Consistent with the lack of data on direct quorum sensing inhibition, there is no specific evidence from the reviewed sources to suggest that this compound functions by inhibiting the secretion of bacterial signal molecules, such as N-acyl homoserine lactones (AHLs) or autoinducing peptides (AIPs). Its established antimicrobial-related effect centers on its ability to increase cell permeability. nih.gov

Impact on Biofilm Formation and Microbial Motility

A comprehensive review of scientific literature reveals a notable absence of studies specifically investigating the direct impact of this compound on microbial biofilm formation and motility. While research into the antimicrobial properties of related compounds exists, the specific effects of this compound on these crucial bacterial behaviors have not been extensively characterized.

The closely related compound, maltol, has been the subject of some investigation regarding its antimicrobial and synergistic activities. mdpi.comresearchgate.net For instance, studies have explored maltol's ability to affect the microbial cell wall and cause potassium leakage in various microorganisms. mdpi.com However, due to structural and chemical differences between maltol and this compound, these findings cannot be directly extrapolated to this compound without dedicated scientific investigation.

Research on this compound has primarily focused on its toxicological profile in mammalian cells, particularly in the context of its use as a flavoring agent in e-cigarettes. Studies have shown that this compound can enhance copper-mediated cytotoxicity in lung epithelial cells, leading to oxidative stress and DNA damage. nih.gov While this highlights the biological activity of this compound, it does not provide insight into its potential interactions with microbial processes such as biofilm development or motility.

Biofilm formation is a complex process regulated by various factors, including quorum sensing, a form of bacterial cell-to-cell communication. nih.govnih.gov Many natural and synthetic compounds are studied for their ability to interfere with these signaling pathways, thereby inhibiting biofilm formation. nih.govresearchgate.net Similarly, bacterial motility is a key virulence factor that enables bacteria to colonize surfaces and initiate biofilm formation. semanticscholar.orgnih.gov The potential of this compound to act as a quorum sensing inhibitor or to otherwise interfere with the mechanisms of biofilm formation and motility remains an uninvestigated area of research.

Given the widespread use of this compound as a food and fragrance additive, and its presence in consumer products like e-liquids, understanding its full spectrum of biological activities, including its effects on microbial communities, is of significant interest. Future research is needed to elucidate whether this compound possesses any anti-biofilm or motility-inhibiting properties, which could have implications for its application in various industrial and biomedical fields. Without such studies, any claims regarding its role in these microbial processes would be purely speculative.

Analytical Chemistry and Advanced Detection of Ethyl Maltol

Microextraction Techniques for Sample Preparation and Matrix Effect Reduction

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive liquid-liquid microextraction (DLLME) is a modern sample preparation technique utilized for the extraction and preconcentration of analytes from aqueous samples. core.ac.uknih.gov Its application in the analysis of ethyl maltol (B134687) is particularly effective due to its simplicity, high speed, and minimal consumption of organic solvents. core.ac.ukcabidigitallibrary.org The fundamental principle of DLLME involves the rapid injection of a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (miscible in both the extraction solvent and the aqueous sample) into the sample solution. core.ac.ukmdpi.com This action creates a cloudy solution, which is a ternary component system, consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase. nih.gov

This high degree of dispersion creates a very large surface area between the extraction solvent and the sample, facilitating a rapid transfer of the analyte (ethyl maltol) from the aqueous phase to the organic phase. nih.gov The equilibrium state is achieved quickly, significantly reducing the extraction time compared to traditional methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). core.ac.ukcabidigitallibrary.org Following the extraction, centrifugation is employed to break the emulsion and sediment the organic phase, which contains the concentrated this compound, at the bottom of a conical tube. core.ac.uk This collected phase can then be directly analyzed using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). cabidigitallibrary.org

In the context of complex food matrices, such as seafood, DLLME has been successfully applied prior to headspace solid-phase microextraction (HS-SPME) to significantly reduce matrix interference. cabidigitallibrary.org This combination of techniques enhances the sensitivity and efficiency of this compound detection. cabidigitallibrary.org The selection of appropriate extraction and disperser solvents is critical for the efficiency of the DLLME process. core.ac.ukua.es

Isotope Dilution Mass Spectrometry for Enhanced Accuracy

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of chemical compounds, including this compound. researchgate.netyoutube.com It is considered a definitive method in analytical chemistry due to its ability to minimize errors arising from sample preparation and matrix effects. youtube.com The core principle of IDMS involves the addition of a known amount of an isotopically labeled form of the analyte—in this case, an this compound standard enriched with a stable isotope (e.g., Deuterium or Carbon-13)—to the sample before any extraction or cleanup procedures. youtube.com

This isotopically labeled standard, often referred to as an internal standard or "spike," is chemically identical to the naturally occurring (native) this compound in the sample and therefore exhibits the same behavior during extraction, derivatization, and chromatographic analysis. youtube.com Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. youtube.com

During analysis by mass spectrometry, the instrument distinguishes between the native this compound and the isotopically labeled internal standard based on their mass-to-charge ratio difference. youtube.com By measuring the ratio of the signal intensity of the native analyte to that of the known amount of the added isotopic standard, the original concentration of this compound in the sample can be calculated with high accuracy. researchgate.netyoutube.com This method effectively corrects for variations in extraction recovery and instrumental response, leading to more reliable and reproducible results. A method based on isotope dilution headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry has been developed for the simultaneous and accurate determination of this compound and other flavor compounds in various food samples. researchgate.netsemanticscholar.org

Method Validation, Linearity, Recovery, and Detection Limits in Diverse Matrices

The validation of analytical methods is crucial to ensure their reliability, accuracy, and precision for the intended application. For the determination of this compound, methods are validated by assessing several key parameters, including linearity, recovery, and detection limits, across a variety of sample types.

Linearity: The linearity of an analytical method establishes the concentration range over which the instrumental response is directly proportional to the concentration of the analyte. For this compound, excellent linearity has been demonstrated in numerous studies using different analytical techniques and across various matrices. cabidigitallibrary.orgresearchgate.netnih.gov For instance, a study using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) reported a linear range of 5-500 µg/L for this compound in food samples. nih.gov Another method, employing headspace solid-phase microextraction with GC-MS, showed excellent linearity for this compound in honey. researchgate.net Spectrophotometric methods have also demonstrated linearity for this compound in the range of 4.0-76.0 mg/L. nih.gov

Recovery: Recovery studies are performed to evaluate the efficiency of an analytical method by measuring the amount of analyte extracted from a sample matrix compared to the total amount originally present. Acceptable recovery rates indicate that the extraction process is effective and that matrix effects are minimal. For this compound, recovery rates have been reported in various food matrices. In seafood, a method combining DLLME with HS-SPME/GC-MS yielded recovery rates between 89.0% and 118.6%. cabidigitallibrary.org In honey, recoveries for this compound ranged from 80.6% to 100.2%. researchgate.net A UPLC-MS/MS method for various foods showed recoveries between 75.8% and 116%. nih.gov

Detection Limits: The limit of detection (LOD) and limit of quantitation (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These values are critical for determining the suitability of a method for trace-level analysis. The detection limits for this compound vary depending on the analytical technique and the complexity of the sample matrix. For example, in milk tea and infant formula milk powder, an isotope dilution HS-SPME-GC-MS method achieved a limit of detection between 0.005 and 0.50 µg/g. researchgate.netsemanticscholar.org In seafood, the LOQ for this compound was established at 5 µg/kg using a DLLME-HS-SPME-GC-MS method. cabidigitallibrary.org In e-cigarette liquids, the lower limit of quantitation (LLOQ) for this compound was found to range from 0.02 to 0.63 mg/mL. frontiersin.org

The following tables summarize the method validation data for the analysis of this compound in different matrices as reported in various scientific studies.

Table 1: Linearity of this compound Detection

| Analytical Method | Matrix | Linear Range | Correlation Coefficient (R²) |

|---|---|---|---|

| UPLC-MS/MS nih.gov | Foods | 5–500 µg/L | >0.999 |

| Spectrophotometry nih.gov | General | 4.0–76.0 mg/L | Not Reported |

| Spectrophotometry researchgate.net | General | 0.5–20.0 mg/L | Not Reported |

Table 2: Recovery of this compound in Spiked Samples

| Analytical Method | Matrix | Recovery (%) |

|---|---|---|

| UPLC-MS/MS nih.gov | Foods | 75.8–116% |

| DLLME-HS-SPME/GC-MS cabidigitallibrary.org | Seafood | 89.0–118.6% |

Table 3: Detection and Quantitation Limits for this compound

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

|---|---|---|---|

| ID-HS-SPME-GC-MS researchgate.netsemanticscholar.org | Milk Tea, Infant Formula | 0.005–0.50 µg/g | Not Reported |

| ID-HS-SPME-GC-MS researchgate.netsemanticscholar.org | Blended Sesame Oil | 0.01–0.05 µg/g | Not Reported |

| HPLC-ECD researchgate.net | Honey | 0.029 µg/mL | Not Reported |

| Spectrophotometry nih.gov | General | 1.4 mg/L | Not Reported |

| Spectrophotometry bohrium.com | General | 0.56 mg/L | Not Reported |

| DLLME-HS-SPME/GC-MS cabidigitallibrary.org | Seafood | Not Reported | 5 µg/kg |

Applications and Translational Research of Ethyl Maltol

Flavor Science and Sensory Modulation Research

Ethyl maltol (B134687) is a synthetic organic compound recognized for its potent ability to modify and enhance the sensory profiles of a wide array of products. tuodaindus.com With a characteristic sweet aroma often described as caramelized sugar or cooked fruit, it is a highly effective flavor enhancer. atamanchemicals.comatamanchemicals.com Its flavor and odor are four to six times more intense than its naturally occurring analogue, maltol. atamanchemicals.comatamanchemicals.com

Ethyl maltol functions as a versatile flavor modulator through several distinct mechanisms. It is widely used to amplify and enrich existing flavors, mask undesirable off-notes, and create a more harmonious and rounded taste experience. tuodaindus.comgnfchem.com While its molecular interactions are complex, it is understood to interact with taste receptors and influence the perception of aroma compounds. tuodaindus.com

One of its primary roles is to enhance sweetness, which allows for the reduction of sugar content in food products. tuodaindus.comarshinefood.com It also excels at masking or reducing bitterness, acidity, and astringency. tuodaindus.comgnfchem.comarshinefood.com This makes it particularly valuable in foods with a low pH or those containing additives that can impart a harsh taste. gnfchem.com In dairy products, this compound can enhance the perception of creaminess and produce a smooth texture similar to that of high-fat foods, which is beneficial for creating appealing low-fat or fat-free products. gnfchem.comarshinefood.com Furthermore, it boosts and improves the volatility of pleasant aromas, contributing to a fuller and more satisfying flavor profile. tuodaindus.com

Table 1: Flavor Enhancement Effects of this compound

| Effect | Description | Application Example |

|---|---|---|

| Sweetness Enhancement | Increases the perceived sweetness of foods, allowing for reduced sugar usage. tuodaindus.comarshinefood.com | Fruit-flavored beverages and confectionery. tuodaindus.com |

| Off-Note Masking | Reduces or eliminates undesirable tastes such as bitterness, sourness, and astringency. tuodaindus.comgnfchem.comarshinefood.com | Foods with certain additives or pharmaceuticals. gnfchem.com |

| Flavor Harmonization | Smooths out harsh or unbalanced notes, creating a more rounded and balanced flavor profile. tuodaindus.com | Dairy products, to create a creamier mouthfeel. gnfchem.comarshinefood.com |

| Aroma Boosting | Intensifies and improves the volatility of existing aromas in a product. tuodaindus.com | Baked goods, to enrich caramel or vanilla notes. tuodaindus.com |

| Meat Flavor Enhancement | When combined with amino acids in meat, it significantly enhances the savory, meaty flavor. guidechem.com | Processed meats like ham and sausage. guidechem.com |

The effectiveness and stability of this compound can be influenced by its interaction with other components within a food matrix. Research has shown that this compound can form non-covalent bonds with food components like corn starch. nih.gov This interaction can enhance the crystal structure of the starch, indicating a complex formation. nih.gov Such complexes are significant as they can improve the stability of the flavor substance, which is crucial given that the volatility and high-temperature instability of this compound can limit its application. nih.gov

This compound is a white crystalline powder with a melting point of approximately 89–93°C, which helps it maintain stability during many standard food processing operations. tuodaindus.com Its solubility in water, ethanol, and propylene glycol facilitates its incorporation into a wide range of food systems. tuodaindus.com Studies have also demonstrated that this compound can interact with myoglobin in meat products, preventing its degradation and helping to maintain a desirable pink color in canned cooked meats even without the addition of nitrites. arshinefood.comguidechem.com

This compound is a prominent flavoring chemical used in e-cigarette liquids to create sweet and confectionary-like flavors. nih.govnih.gov It is one of the most frequently used flavor chemicals in e-liquids, contributing to fruity and caramellic taste profiles. nih.govnih.gov Research has shown that this compound is often a dominant flavor chemical, sometimes found in high concentrations, even in products labeled as 'tobacco' flavored. nih.govnih.gov

For instance, in an analysis of various e-liquids, certain tobacco-flavored products were found to contain high concentrations of flavor chemicals typically associated with sweet profiles, including this compound. nih.gov In one specific brand's 'Ry4 Tobacco' refill fluid, the total flavor chemical concentration was approximately 45 mg/mL, with this compound being the primary contributor at over 22 mg/mL. nih.gov Similarly, a 'Tobacco' flavored disposable e-cigarette contained 27 different flavor chemicals, with this compound and vanillin being among the highest in concentration. nih.gov The presence of these sweet and caramel-like compounds in non-tobacco and tobacco-flavored e-liquids highlights their critical role in creating flavor profiles that appeal to users. nih.govresearchgate.net

Table 2: Reported Concentration of this compound in Select E-cigarette Liquids

| Product Flavor Profile | Brand/Type | This compound Concentration (mg/mL) | Other Dominant Flavor Chemicals |

|---|---|---|---|

| Tobacco | LiQua 'Ry4 Tobacco' | >22 | Not specified |

| Tobacco | Puff Bar 'Tobacco' | 2.07 - 15 (range for 4 dominant chemicals) | Vanillin, Ethyl vanillin, Corylone |

| General | Various products purchased 2016-2019 | >2 | Cinnamaldehyde, Corylone, Furaneol |

(Source: Data compiled from research on flavor chemicals in e-liquids nih.gov)

Pharmaceutical and Biomedical Applications

Beyond its extensive use in the food and flavor industry, this compound and its chemical analogues have garnered interest for their potential in pharmaceutical and biomedical fields. Its ability to bind with metal ions and its flavor-modifying properties are key to these applications.

This compound belongs to the hydroxypyrone family of compounds, which are recognized as a versatile class of ligands for metal ions. ubc.ca The conjugate base of this compound, like maltol, demonstrates a high affinity for iron (Fe(III)), forming a stable, red-colored coordination complex. atamanchemicals.comwikipedia.org In these complexes, the this compound molecule acts as a bidentate ligand, meaning it binds to the metal ion at two points. atamanchemicals.comwikipedia.org

This strong chelating ability is medically significant. Maltol and its derivatives are explored for their role as metal transporters, which can facilitate the transport of metal ions across cell membranes. researchgate.net This property is particularly relevant in therapeutic contexts such as the treatment of iron-deficiency anemia, where enhancing the absorption and bioavailability of iron is crucial. ubc.caresearchgate.net The complexes formed between this compound and iron can hold the iron in solution, potentially donating it to the body's natural uptake systems. nih.gov This mechanism could also be applied to the mobilization and removal of excess or undesirable metal ions from the body. ubc.ca

Table 3: Chelating Properties and Applications of this compound

| Property | Description | Potential Therapeutic Application |

|---|---|---|

| Ligand Class | Belongs to the family of hydroxypyrones, which are versatile ligands. ubc.ca | Development of metal-based drugs. nih.gov |

| Binding Action | Acts as a bidentate ligand, binding to metal ions at two points. atamanchemicals.comwikipedia.org | Formation of stable metal complexes. |

| Metal Affinity | Exhibits a high affinity for trivalent metal ions, particularly iron (Fe(III)). wikipedia.orgnih.gov | Iron supplementation for anemia. ubc.caresearchgate.net |

| Function | Can act as a metal transporter across cell membranes. researchgate.net | Removal of excess metal ions. ubc.ca |

In pharmaceutical formulations, this compound is used as an excipient, primarily serving as a flavoring agent or flavor enhancer. atamanchemicals.com Its intense sweet and caramel-like flavor is highly effective at masking the often bitter or unpleasant taste of active pharmaceutical ingredients (APIs). arshinefood.com This is particularly useful in oral dosage forms, such as syrups and chewable tablets, to improve patient compliance, especially in pediatric and geriatric populations.

This compound is used in oral syrups at low concentrations, typically around 0.004% w/v. atamanchemicals.com Its mechanism in drug formulations is centered on its sensory modulation properties. By suppressing bitterness and other off-tastes, it makes the medication more palatable without interfering with the drug's therapeutic action. arshinefood.com Its classification as a safe and effective food additive supports its use in pharmaceutical products. guidechem.com

Food Technology and Preservation Innovations

Recent research has highlighted the versatile applications of this compound in food technology, extending beyond its traditional role as a flavor enhancer. Innovations focus on its interaction with food macromolecules to improve texture and its ability to act as a preservative by disrupting bacterial communication. These applications are particularly relevant in creating functional food ingredients and developing novel strategies for extending the shelf life of perishable products.

Interaction with Starch and Non-Inclusion Complex Formation

This compound can interact with starch to form a non-inclusion complex, a structure where the molecule binds to the exterior of the starch's straight-chain through non-covalent bonds rather than being encapsulated within its helical cavity. nih.gov This complex is typically formed through processes like innovative repeated continuous heat-moisture treatment (RCHMT). nih.govnih.gov The resulting starch-ethyl maltol complex exhibits unique structural and thermal properties.

Studies on corn starch show that the complexation ratio of this compound is approximately 31.6%, creating dense microporous structures on the starch granules. nih.govnih.govscispace.com Despite this interaction, the starch maintains its original A-type crystal structure, confirming the non-inclusion nature of the complex. nih.govnih.govscispace.com The formation of the complex is primarily driven by hydrogen bonding between the amylose component of starch and this compound. nih.gov This enhanced hydrogen bond structure leads to increased thermal stability. nih.govnih.gov The peak gelatinization temperature of the complex is higher than that of native corn starch or this compound alone, indicating that more energy is required to disrupt the more organized crystal structure of the complex. nih.gov

This table presents data on the gelatinization temperatures for native corn starch, this compound, and the non-inclusion complex they form, showing the increased thermal stability of the complex. nih.gov

Impact on Food Texture and Oil Absorption Properties

The formation of the starch-ethyl maltol non-inclusion complex has significant functional implications for food products, particularly fried foods. nih.gov When used as a component in coating powders, such as for fried chicken nuggets, the complex has been shown to reduce oil absorption while enhancing crispness. nih.govnih.govresearchgate.net This effect contributes to a more desirable texture and a less greasy final product. nih.gov

The complex also demonstrates a higher content of resistant starch and a lower hydrolysis rate compared to a simple physical mixture of the two components. nih.govnih.govresearchgate.net The tighter internal structure created by the hydrogen bonding between this compound and starch reduces the sensitivity of the starch to enzymatic digestion. This modification of starch properties provides a new avenue for developing innovative coating powders that not only improve flavor stability but also offer better textural qualities and reduced oil uptake in deep-fried products. nih.govresearchgate.net

Preservation Strategies via Quorum Sensing Inhibition in Aquatic Products

This compound has been identified as a potential food preservative for aquatic products due to its ability to inhibit quorum sensing (QS) in spoilage bacteria. spkx.net.cn Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including the production of spoilage enzymes and the formation of biofilms. spkx.net.cn By disrupting this communication, this compound can reduce the spoilage capacity of bacteria without necessarily killing them, which may help prevent the development of resistance. spkx.net.cn

In research involving Aeromonas salmonicida, a common spoilage organism in fish products, this compound was shown to significantly inhibit QS-regulated virulence factors at sub-minimum inhibitory concentrations (sub-MIC). spkx.net.cn It effectively reduced the production of the QS signal molecule C12-HSL. spkx.net.cn At a concentration of 0.08 mg/mL, this compound demonstrated a dose-dependent inhibitory effect on several key spoilage indicators. spkx.net.cn This anti-quorum sensing activity suggests that this compound could be developed as a novel inhibitor for preserving the quality and extending the shelf life of aquatic products. spkx.net.cn

Table 2: Inhibitory Effect of this compound (0.08 mg/mL) on Aeromonas salmonicida Virulence Factors

| Virulence Factor | Inhibition Percentage |

|---|---|

| Biofilm Formation | 71.2% |

| Extracellular Protease Activity | 69.1% |

| Swarming Motility | 80.4% |

This table quantifies the significant inhibitory effects of this compound on the key spoilage and virulence mechanisms of Aeromonas salmonicida, demonstrating its potential as a quorum sensing inhibitor. spkx.net.cn

Toxicological Research and Regulatory Science Perspectives of Ethyl Maltol

In Vitro Cytotoxicity and Inflammatory Response Studies

In vitro studies are crucial for elucidating the cellular mechanisms of toxicity for compounds like ethyl maltol (B134687). Research has focused on its effects on cell viability and inflammatory signaling, particularly in cell types relevant to inhalation exposure, such as lung epithelial cells and immune cells like macrophages.

The increasing use of ethyl maltol as a flavoring agent in e-cigarettes has prompted research into its effects when heated and aerosolized. Studies using human lung epithelial cell lines have demonstrated that exposure to this compound, particularly in combination with other substances found in e-cigarette aerosols, can induce cytotoxic effects.

One study investigated the impact of co-exposure to this compound and copper on the Calu-6 and A549 lung epithelial cell lines nih.gov. While neither substance was toxic on its own at the tested concentrations, their combination led to a significant decrease in cell viability nih.gov. This co-exposure was found to induce apoptosis (programmed cell death), oxidative stress, and DNA damage nih.govresearchgate.net. The mechanism is thought to involve this compound facilitating the transport of heavy metals like copper across the cell membrane nih.gov.

Another study focusing on the aerosol from a specific e-cigarette product (JUUL Crème Brûlée), which contains significant levels of this compound and vanillin, observed cytotoxicity in BEAS-2B human bronchial epithelial cells. The toxic effects were correlated with the concentrations of nicotine and this compound in the aerosol extract nih.gov.

| Cell Line | Exposure Conditions | Observed Effects | Source |

|---|---|---|---|

| Calu-6 and A549 (Human Lung Epithelial) | Co-exposure with Copper (Cu) | Decreased cell viability, apoptosis, oxidative stress, DNA damage | nih.govresearchgate.net |

| BEAS-2B (Human Bronchial Epithelial) | Aerosol extract containing nicotine and this compound | Cytotoxicity correlated with this compound concentration | nih.gov |

Macrophages are key immune cells that play a critical role in inflammation. Research has shown that this compound can modulate their inflammatory responses. In a study using the human THP-1 macrophage cell line, the effect of this compound on cytokine release was found to be dependent on the activation state of the cells mdpi.com.

When naïve (unactivated) THP-1 macrophages were exposed to this compound, there was a significant increase in the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α) mdpi.com. This suggests that this compound can induce a pro-inflammatory response in these immune cells.

Conversely, when activated THP-1 macrophages were treated with this compound, a suppressive effect on the release of inflammatory cytokines was observed mdpi.com. This indicates a more complex, modulatory role for this compound, where it may suppress an existing inflammatory response in macrophages.

| Macrophage Type | Exposure | Effect on Pro-inflammatory Cytokines (IL-1β, IL-8, TNF-α) | Source |

|---|---|---|---|

| Naïve THP-1 | This compound | Induction (Increased Release) | mdpi.com |

| Activated THP-1 | This compound | Suppression (Decreased Release) | mdpi.com |

In Vivo Toxicological Assessments and Systemic Effects

In vivo studies provide data on how a substance affects a whole, living organism, offering insights into its systemic toxicity.

Following oral administration, this compound is almost completely absorbed from the gastrointestinal tract federalregister.gov. Studies in dogs have shown that it is rapidly metabolized. The primary metabolic pathway involves conjugation to form glucuronide and sulfate derivatives. These metabolites are then excreted in the urine, with a significant portion of the administered dose being eliminated within 24 hours federalregister.govacs.org. Research in rats has also demonstrated that this compound and its iron complexes can be absorbed across the intestinal wall nih.gov.

Animal studies have investigated the potential for this compound to cause toxicity in specific organs. A study in mice involving a 90-day oral exposure to complexes of this compound and iron found that these complexes targeted the liver and kidneys nih.govresearchgate.netnih.gov. Histological examination revealed varying degrees of cellular degeneration, edema, and hemorrhage in both organs nih.gov.

In vitro research using the human liver cell line HepG2 also showed that this compound could decrease cell viability, with repeated exposures leading to increased cytotoxicity acs.org. A two-year dietary study in rats, however, did not find any histopathological changes or increases in neoplasms at the tested doses ingredientiprodottideltabacco.it.

| Study Model | Compound | Organ/Cell Type | Observed Effects | Source |

|---|---|---|---|---|

| In Vivo (Mice, 90-day oral) | This compound-Iron Complexes | Liver, Kidneys | Cellular degeneration, edema, hemorrhage | nih.govnih.gov |

| In Vitro (Human) | This compound | HepG2 Liver Cells | Decreased cell viability, increased cytotoxicity with repeated exposure | acs.org |

Genotoxicity and Mutagenicity Evaluations

Genotoxicity assays are performed to determine if a substance can damage genetic material (DNA), potentially leading to mutations or cancer. The genotoxic profile of this compound has been evaluated in multiple studies, with some conflicting results.

One bacterial reverse mutation (Ames) assay reported mutagenicity, but this result was not consistently reproduced in other, similar assays federalregister.govhpa.gov.tw. The European Food Safety Authority (EFSA) considered that the lack of carcinogenicity in a chronic rat study could overrule the single positive Ames test result hpa.gov.tw.

Further testing, including two in vivo micronucleus tests in mice, did not show any evidence of genotoxicity hpa.gov.tw. However, some markers of in vitro clastogenic activity (the ability to cause breaks in chromosomes) have been reported in a non-standard assay using human cells hpa.gov.tw. A Structure-Activity Relationship (SAR) analysis conducted by the U.S. Environmental Protection Agency noted an "uncertain concern for mutagenicity" but ultimately classified the compound as non-mutagenic in the Ames test due to the lack of reproducibility federalregister.gov.

| Assay Type | Result | Source |

|---|---|---|

| Bacterial Reverse Mutation (Ames) Test | Mixed (one positive, others negative) | federalregister.govhpa.gov.tw |

| In Vivo Micronucleus Test (Mice) | Negative | hpa.gov.tw |

| In Vitro Clastogenicity Assay (Human Cells, non-standard) | Positive markers reported | hpa.gov.tw |

Developmental and Reproductive Toxicology Research

Studies on the developmental and reproductive effects of this compound have indicated a lack of significant adverse outcomes at tested dosages. In a key study involving the dietary administration of this compound to rats at levels up to 200 mg/kg of body weight per day, no adverse effects on reproduction or development were observed. hpa.gov.tw This study encompassed administration prior to and during mating, as well as throughout gestation and lactation. hpa.gov.tw

Further supporting these findings, the U.S. Environmental Protection Agency (EPA) reviewed available toxicity data and noted no significant treatment-related effects on fertility, gestation, parturition, lactation, or fetal development. federalregister.gov The parental systemic No Observed Adverse Effect Level (NOAEL) was established at ≥ 200 mg/kg/day, as no adverse effects were observed at the highest dose tested. federalregister.gov

Structure-Activity Relationship (SAR) Analysis in Toxicological Prediction

Structure-Activity Relationship (SAR) analysis is a method used in toxicology to predict the potential effects of a substance by comparing its chemical structure to that of other chemicals with known toxicological profiles. federalregister.gov The U.S. EPA utilized this process to assess the toxicity of this compound. federalregister.gov

Environmental Fate and Ecotoxicological Studies

The environmental fate of this compound is characterized by its potential for mobility in soil, which is mitigated by relatively rapid biodegradation. federalregister.gov According to assessments by the U.S. EPA, this compound undergoes primary aerobic biodegradation in a matter of days to weeks and is expected to be completely biodegraded in weeks. federalregister.gov In anaerobic conditions, such as in a landfill, biodegradation is anticipated to be slower but still relatively rapid. federalregister.gov

Models estimate its water solubility to be between 1.5 and 24 grams per liter. federalregister.gov The compound's residence time in surface waters is primarily controlled by its rate of biodegradation rather than volatilization. federalregister.gov The estimated volatilization half-life is 81 hours in rivers and 41 days in lakes. federalregister.gov These characteristics suggest that significant concentrations of this compound are unlikely to accumulate in drinking water sources. federalregister.gov

Ecotoxicological studies suggest that this compound poses a low hazard to aquatic organisms. The product is generally not considered harmful to aquatic life or expected to cause long-term adverse effects in the aquatic environment. hekserij.nl Research on the acute toxicity to invertebrates, specifically Daphnia magna, was conducted according to OECD Guideline 202. europa.eu In these tests, no immobility was observed, and the resulting 48-hour EC50 (the concentration at which 50% of the population shows an effect) was determined to be greater than 40 mg/L. europa.eu

Regulatory Frameworks and Safety Evaluations

This compound is recognized by multiple international regulatory bodies as safe for its intended use in food. In the United States, the Food and Drug Administration (FDA) classifies this compound as Generally Recognized as Safe (GRAS) for use as a synthetic flavoring substance and adjuvant, as specified in 21 CFR 172.515. federalregister.govfda.gov

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and established an Acceptable Daily Intake (ADI) of 0-2 mg/kg of body weight in 1974. hpa.gov.twfao.org This ADI was based on a 2-year dietary study in rats that established a NOAEL of 200 mg/kg bw/day. hpa.gov.tw The ADI was maintained in subsequent evaluations. fao.org Similarly, the European Food Safety Authority (EFSA) concluded it had "no safety concern" regarding the use of this compound as a food flavoring agent. hpa.gov.tw

The U.S. EPA has also established an exemption from the requirement of a tolerance for residues of this compound when used as an inert ingredient in pesticide formulations, with a limitation that it not exceed 0.2% of the formulated product. federalregister.gov

常见问题

Q. What standardized analytical methods are recommended for quantifying ethyl maltol in food matrices?

this compound is commonly quantified using UV-Vis spectrophotometry with chemometric methods (e.g., partial least squares regression) to resolve spectral overlaps in complex matrices like beverages or cereals . For higher sensitivity, flow injection analysis (FIA) with chemiluminescence detection is employed, offering detection limits below 0.1 µg/mL in synthetic and commercial samples . Method validation should follow guidelines such as CNAS-GL06 and JJF 1059.1-2012 , which emphasize uncertainty sources like instrument calibration, sample preparation, and matrix effects .

Q. How is the solubility of this compound experimentally determined in solvent mixtures?

The equilibrium method is widely used, where this compound is dissolved in 1-propanol-water mixtures across a temperature range (e.g., 283.15–313.15 K). Saturation points are measured gravimetrically, and data are modeled using polynomial equations (for temperature dependence) or semi-empirical activity coefficient models (e.g., modified Apelblat equation), with the latter showing better accuracy (±2.5% relative error) under varied solvent ratios .

Q. What techniques are used to study this compound’s interaction with human serum albumin (HSA)?

Researchers employ multi-spectroscopic methods :

- Fluorescence quenching to analyze binding constants (e.g., Stern-Volmer plots).

- Synchronous and 3D fluorescence spectroscopy to detect conformational changes in HSA.

- FTIR spectroscopy to identify secondary structural alterations.

- Molecular docking to predict binding sites and interaction energies (e.g., hydrophobic forces dominate in this compound-HSA binding) .

Advanced Research Questions

Q. How can contradictions in solubility modeling data be resolved?

Discrepancies between polynomial and semi-empirical models often arise from assumptions about solvent-solute interactions. Advanced approaches include:

Q. What experimental designs address this compound’s synergistic cytotoxicity with metal ions?

Studies on lung epithelial cells (e.g., BEAS-2B) use co-exposure assays with this compound and metals (e.g., copper). Key steps:

- Measure reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA).

- Quantify pro-inflammatory cytokines (IL-1β, TNF-α) using ELISA.

- Apply chelation controls (e.g., EDTA) to confirm metal-dependent toxicity mechanisms. Synergistic effects are observed at sub-cytotoxic concentrations (e.g., 100 µM this compound + 10 µM Cu²⁺) .

Q. How is uncertainty evaluated in HPLC quantification of this compound?

Uncertainty components are systematically assessed:

Q. What advanced extraction methods improve this compound recovery from complex matrices?

Dispersive liquid-liquid microextraction (DLLME) paired with headspace solid-phase microextraction (HS-SPME) achieves recoveries >90% in oils and seafood. Optimization factors:

- Solvent ratios (e.g., 1:4 extractant-to-dispersant).

- Ionic strength adjustments to enhance partitioning.

- Isotope dilution (e.g., ¹³C-labeled this compound) for internal standardization .